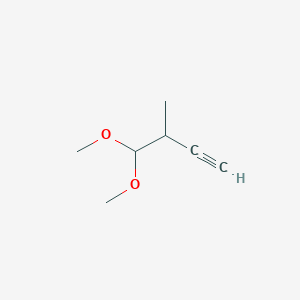
4,4-dimethoxy-3-methylbut-1-yne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Dimethoxy-3-methylbut-1-yne, also known as DMMB, is a versatile organic compound used in many applications. It is a colorless liquid with a sweet, pungent odor and a boiling point of 108°C. DMMB has a wide range of applications in organic synthesis, such as the synthesis of polymers, pharmaceuticals, and dyes. It is also used in the production of specialty chemicals, agrochemicals, and food additives. DMMB has been extensively studied for its potential use in various scientific research applications.
Mecanismo De Acción
The mechanism of action of 4,4-dimethoxy-3-methylbut-1-yne is not fully understood. However, it is believed that the reaction of 4,4-dimethoxy-3-methylbut-1-yne with DMSO is facilitated by the presence of a base, such as sodium hydroxide. The reaction of 4,4-dimethoxy-3-methylbut-1-yne with DMSO results in the formation of a dimethyl sulfoxide adduct, which is then hydrolyzed to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4,4-dimethoxy-3-methylbut-1-yne are not well studied. However, it is believed that the compound may have some toxic effects on humans and animals. It is also believed to be a potential carcinogen.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4,4-dimethoxy-3-methylbut-1-yne in lab experiments include its high yield, fast reaction time, and low cost. It is also relatively easy to handle and store. However, the compound can be toxic and should be handled with caution. Additionally, the compound should not be used in experiments involving food or drugs, as it may have adverse effects.
Direcciones Futuras
There are a number of potential future directions for the use of 4,4-dimethoxy-3-methylbut-1-yne. These include the development of new synthetic methods for the production of polymers, pharmaceuticals, and dyes; the development of new drug delivery systems; the use of 4,4-dimethoxy-3-methylbut-1-yne in the synthesis of biologically active compounds; and the use of 4,4-dimethoxy-3-methylbut-1-yne in the synthesis of specialty chemicals, agrochemicals, and food additives. Additionally, further research is needed to better understand the biochemical and physiological effects of 4,4-dimethoxy-3-methylbut-1-yne.
Métodos De Síntesis
The synthesis of 4,4-dimethoxy-3-methylbut-1-yne is fairly simple and involves the reaction of 3-methylbut-1-yne with dimethyl sulfoxide (DMSO) in the presence of a base such as sodium hydroxide. The reaction is carried out at room temperature and the product is isolated by distillation. The yield of the reaction is typically high and the reaction is relatively fast.
Aplicaciones Científicas De Investigación
4,4-Dimethoxy-3-methylbut-1-yne has a wide range of applications in scientific research. It is used as a substrate for the synthesis of polymers, pharmaceuticals, and dyes. It is also used as an intermediate in the synthesis of specialty chemicals, agrochemicals, and food additives. 4,4-dimethoxy-3-methylbut-1-yne has been used in the synthesis of a number of biologically active compounds, including anti-cancer drugs, antibiotics, and anti-inflammatory agents. It is also used in the synthesis of polymers for drug delivery systems.
Propiedades
IUPAC Name |
4,4-dimethoxy-3-methylbut-1-yne |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-5-6(2)7(8-3)9-4/h1,6-7H,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOOKWNBBUYLCNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#C)C(OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Dimethoxy-3-methylbut-1-yne | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Ethyl-1-phenyl-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B6602621.png)
![2-{1-[(4-methoxyphenyl)amino]ethylidene}cyclohexane-1,3-dione](/img/structure/B6602624.png)
![2,5,7-Trimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B6602626.png)

![2-[4-(Trifluoromethyl)phenyl]-3h-Quinazolin-4-One](/img/structure/B6602643.png)



![4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}phenol](/img/structure/B6602671.png)

![ethyl 2-{bis[(tert-butoxy)carbonyl]amino}-2-fluoroacetate](/img/structure/B6602681.png)


![2-methyl-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-ol](/img/structure/B6602693.png)